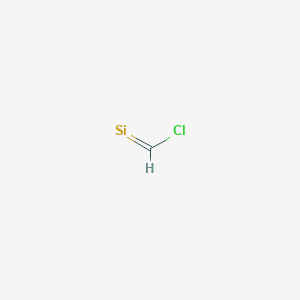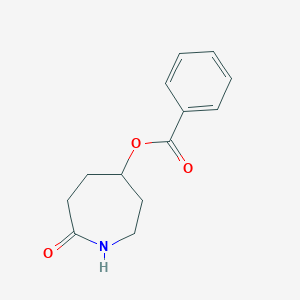![molecular formula C9H12N2O10 B14413319 ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid CAS No. 80921-06-8](/img/structure/B14413319.png)
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid is a complex organic compound characterized by multiple carboxyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of amino acids with aldehydes or ketones under photoredox-catalyzed conditions, using water as a solvent at room temperature . This method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Plays a role in studying enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes, altering their activity and affecting metabolic pathways. The presence of multiple carboxyl and amino groups allows it to participate in complex biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Oxalic acid: A simpler dicarboxylic acid with two carboxyl groups.
Malonic acid: Another dicarboxylic acid with a similar structure but fewer functional groups.
Succinic acid: A dicarboxylic acid with a four-carbon chain.
Uniqueness
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid is unique due to its complex structure, which includes both amino and carboxyl groups. This complexity allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications compared to simpler dicarboxylic acids.
Properties
CAS No. |
80921-06-8 |
|---|---|
Molecular Formula |
C9H12N2O10 |
Molecular Weight |
308.20 g/mol |
IUPAC Name |
2-[[2-carboxy-2-(dicarboxymethylamino)ethyl]amino]propanedioic acid |
InChI |
InChI=1S/C9H12N2O10/c12-5(13)2(11-4(8(18)19)9(20)21)1-10-3(6(14)15)7(16)17/h2-4,10-11H,1H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
HGPQVVBIPHDXGH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(C(=O)O)C(=O)O)NC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


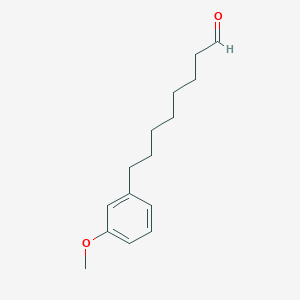
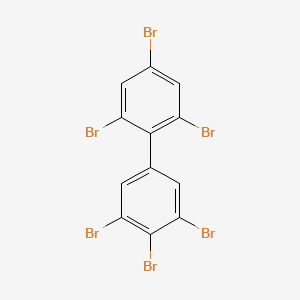
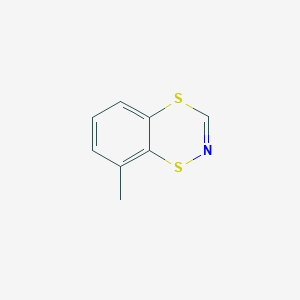
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
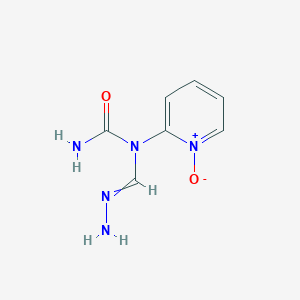
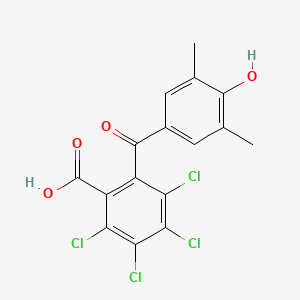
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
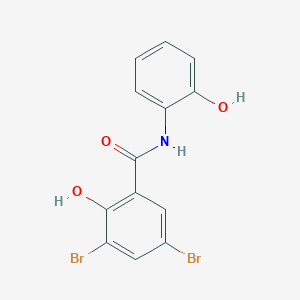
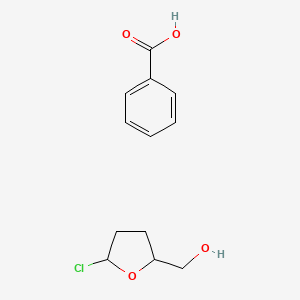

silane](/img/structure/B14413299.png)
